Cas no 1271728-79-0 (Azido-PEG2-C2-Boc)

Azido-PEG2-C2-Boc 化学的及び物理的性質
名前と識別子
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- Azido-PEG2-t-butyl ester
- N3-P2-SDZ
- Azido-PEG2-C2-Boc
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- MDL: MFCD20926379
Azido-PEG2-C2-Boc 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM339343-500mg |
Azido-PEG2-C2-Boc |
1271728-79-0 | 95%+ | 500mg |
$231 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185720-500mg |
Azido-PEG2-C2-Boc |
1271728-79-0 | 96% | 500mg |
¥1914.00 | 2024-08-09 | |
MedChemExpress | HY-140776-50mg |
Azido-PEG2-C2-Boc |
1271728-79-0 | 50mg |
¥350 | 2024-04-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N850193-250mg |
N3-PEG2-CH2CH2COOtBu |
1271728-79-0 | 95% | 250mg |
¥1,000.00 | 2022-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185720-25g |
Azido-PEG2-C2-Boc |
1271728-79-0 | 96% | 25g |
¥16654.00 | 2024-08-09 | |
Bestfluorodrug | YFL00225-10.0g |
tert-butyl 3-(2-(2-azidoethoxy)ethoxy)propanoate |
1271728-79-0 | 97% | 10.0g |
¥10500 | 2023-01-04 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BPA-14-500mg |
azido-PEG2-t-Butyl ester |
1271728-79-0 | >98.00% | 500mg |
¥920.0 | 2023-09-19 | |
Enamine | EN300-196165-0.05g |
tert-butyl 3-[2-(2-azidoethoxy)ethoxy]propanoate |
1271728-79-0 | 95% | 0.05g |
$112.0 | 2023-09-17 | |
Enamine | EN300-196165-0.1g |
tert-butyl 3-[2-(2-azidoethoxy)ethoxy]propanoate |
1271728-79-0 | 95% | 0.1g |
$168.0 | 2023-09-17 | |
Enamine | EN300-196165-0.25g |
tert-butyl 3-[2-(2-azidoethoxy)ethoxy]propanoate |
1271728-79-0 | 95% | 0.25g |
$240.0 | 2023-09-17 |
Azido-PEG2-C2-Boc 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Azido-PEG2-C2-Bocに関する追加情報
Professional Introduction to Azido-PEG2-C2-Boc (CAS No. 1271728-79-0)
Compound Azido-PEG2-C2-Boc (CAS No. 1271728-79-0) is a specialized molecular building block widely utilized in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a azido functional group, a polyethylene glycol (PEG) linker, and a tert-butoxycarbonyl (Boc) protecting group, serves as a versatile intermediate in the synthesis of complex biomolecules and drug candidates.
The azido moiety is particularly significant due to its reactivity in various organic transformations, including click chemistry and transition-metal-catalyzed reactions. This property makes Azido-PEG2-C2-Boc an invaluable tool for constructing novel drug molecules with tailored physicochemical properties. The PEG linker, on the other hand, enhances the solubility and stability of the compound, making it suitable for applications in both solution-phase and solid-phase synthesis.
The Boc protecting group on the amine functionality provides stability under basic conditions, allowing for selective deprotection when required. This feature is crucial in multi-step synthetic routes where orthogonal conditions are necessary to avoid unwanted side reactions. The combination of these functional groups makes Azido-PEG2-C2-Boc a preferred choice for medicinal chemists and biochemists working on the development of innovative therapeutic agents.
In recent years, significant advancements have been made in the application of PEGylated compounds in drug delivery systems. PEGylation, the process of attaching polyethylene glycol chains to biomolecules, has been shown to improve pharmacokinetic profiles by increasing circulation time and reducing immunogenicity. The use of Azido-PEG2-C2-Boc as a precursor in these studies has led to the development of novel PEGylated proteins and peptides with enhanced therapeutic efficacy.
One notable application of Azido-PEG2-C2-Boc is in the field of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceuticals designed to deliver cytotoxic agents specifically to cancer cells. The azido group facilitates the introduction of bioconjugation sites, allowing for precise attachment of cytotoxic payloads. Recent research has demonstrated that compounds derived from Azido-PEG2-C2-Boc can be used to develop next-generation ADCs with improved target specificity and reduced systemic toxicity.
The role of click chemistry in modern synthetic biology cannot be overstated. The azido group present in Azido-PEG2-C2-Boc is a key participant in copper-free click reactions, such as azide-alkyne cycloaddition (CuAAC). This reaction has been widely used to construct complex molecular architectures rapidly and efficiently. The PEG linker further enhances the utility of these reactions by providing steric hindrance and improving solubility, making them suitable for high-throughput screening applications.
In addition to its applications in drug development, Azido-PEG2-C2-Boc has found utility in diagnostic imaging probes. The ability to conjugate this compound to targeting ligands allows for the development of highly sensitive and specific imaging agents for positron emission tomography (PET) and magnetic resonance imaging (MRI). Recent studies have shown that PEGylated imaging probes derived from this compound exhibit improved pharmacokinetic properties, leading to clearer diagnostic images with reduced background noise.
The versatility of Azido-PEG2-C2-Boc extends beyond its use as a synthetic intermediate. It has also been employed in the development of novel materials with unique properties. For instance, researchers have utilized this compound to create stimuli-responsive hydrogels that can release therapeutic agents in response to specific biological cues. These hydrogels have potential applications in tissue engineering and localized drug delivery systems.
The growing interest in green chemistry principles has prompted researchers to explore more sustainable synthetic routes using Azido-PEG2-C2-Boc. By incorporating this compound into catalytic processes that minimize waste and energy consumption, scientists are paving the way for environmentally friendly drug synthesis. Such efforts align with global initiatives aimed at reducing the environmental impact of pharmaceutical manufacturing.
The future prospects for compounds like Azido-PEG2-C2-Boc are promising, with ongoing research uncovering new applications and refining existing methodologies. As our understanding of molecular interactions continues to evolve, so too will the ways in which this versatile building block contributes to advancements in medicine and biotechnology. Its unique combination of functional groups ensures that it remains a cornerstone in synthetic chemistry for years to come.
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